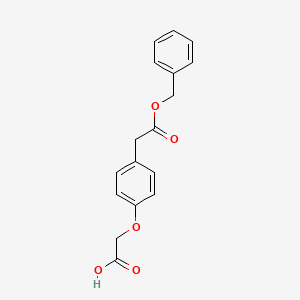

(4-Benzyloxycarbonylmethylphenoxy)acetic acid

Overview

Description

“(4-Benzyloxy)phenylacetic acid” is a para-substituted phenyl-acetic acid derivative . Its crystals belong to the triclinic crystal system . Molecules of (4-benzyloxy)phenylacetic acid exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups .

Molecular Structure Analysis

The molecular formula of “(4-Benzyloxy)phenylacetic acid” is C15H14O3 . Its average mass is 242.270 Da and its monoisotopic mass is 242.094299 Da . The optimized molecular geometry and the fundamental vibrational frequencies of similar compounds have been computed using density functional theory (DFT) method with 6–311++G (d,p) basis set .Scientific Research Applications

Biogas Production and Microbial Community Impact

The herbicidal ionic liquids, including variations of (benzyloxycarbonylmethylphenoxy)acetic acid, have been studied for their effects on microbial populations in batch anaerobic digesters used for biogas production. The research indicated that these substances can change the population structure of microbiota forming the fermentation pulp, impacting the efficiency of biogas production. This was examined through advanced methods like 16S rDNA analysis using the Next Generation Sequencing method, showcasing a decrease in biodiversity of the methane fermentation microbiota and a decline in certain bacteria and archaea. This research opens doors to understanding the ecological impacts of such compounds in biogas-producing systems (Czarny et al., 2019).

Chemical Synthesis and Selectivity Improvement

The compound has been involved in studies related to improving chemical synthesis selectivity. One such study explored the removal of tert.-butyloxycarbonyl groups in the presence of benzyloxycarbonyl groups, where dilution with acetic acid was found to improve selectivity. The research contributes to the field of peptide synthesis, offering insights into the refinement of synthetic procedures and protection strategies for complex molecular structures (Bodanszky & Bodanszky, 2009).

Antimicrobial Activity and Herbicide Efficacy

The antimicrobial activity of (4-benzyloxycarbonylmethylphenoxy)acetic acid derivatives has been a subject of research. Certain derivatives have been synthesized and shown to possess significant antifungal activity against various fungal species, suggesting potential applications in antifungal treatments and agricultural fungicides (Hunashal et al., 2012). Additionally, the compound's role in agriculture as a herbicide and its effects on soil and water ecosystems have been reviewed, emphasizing its impact on environmental health and the need for efficient degradation mechanisms to mitigate potential risks (Paszko et al., 2016).

Molecular Imprinting and Sensitive Detection

The compound has been used in the development of molecular imprinted polymer nanoparticles for sensitive and selective trace determination in complex matrices like biological and environmental samples. This application is crucial in monitoring and controlling the levels of certain compounds, ensuring environmental safety and compliance with health regulations (Omidi et al., 2014).

Safety and Hazards

Properties

IUPAC Name |

2-[4-(2-oxo-2-phenylmethoxyethyl)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c18-16(19)12-21-15-8-6-13(7-9-15)10-17(20)22-11-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOJVWLTOYGWPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

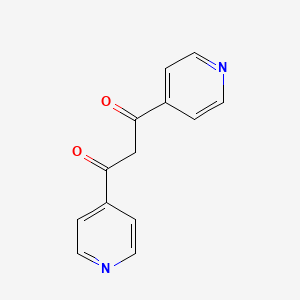

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B3136918.png)

![{4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone](/img/structure/B3136926.png)

![2-Methoxy-11H-indolo[3,2-c]quinoline](/img/structure/B3136962.png)

![Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)](/img/structure/B3136970.png)

![Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B3136976.png)